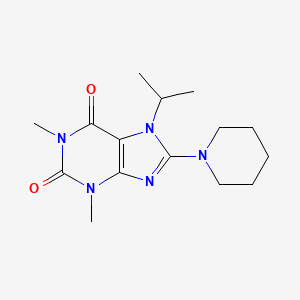
1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a piperidine ring attached to the purine core, along with methyl and propan-2-yl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the purine core.
Methylation and Alkylation: Methyl and propan-2-yl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This typically includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that facilitate the desired reactions and allow for easy purification.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and minimize side products.
化学反应分析
Types of Reactions
1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the purine core, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or aryl groups.
科学研究应用
1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.
相似化合物的比较
Similar Compounds
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another purine derivative with similar structural features.
8-(3-®-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: A compound with a piperidine ring and additional functional groups.
Uniqueness
1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
属性
分子式 |
C15H23N5O2 |
|---|---|
分子量 |
305.38 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C15H23N5O2/c1-10(2)20-11-12(17(3)15(22)18(4)13(11)21)16-14(20)19-8-6-5-7-9-19/h10H,5-9H2,1-4H3 |
InChI 键 |
ODBOMBHMOOJOJF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


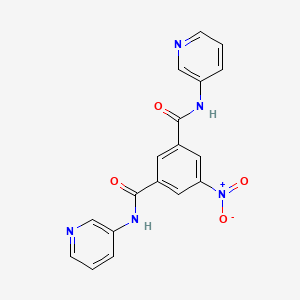
![Ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B10811185.png)
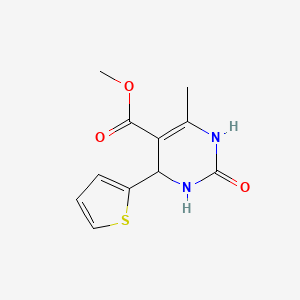
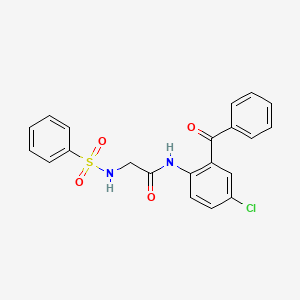
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B10811208.png)
![N-(5-Chloropyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butanamide](/img/structure/B10811216.png)
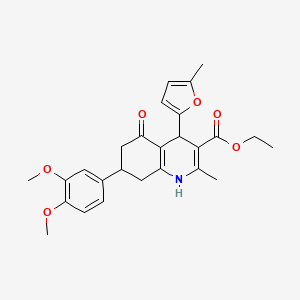
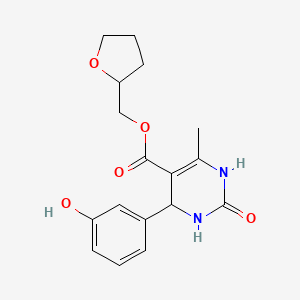
![(4E)-4-{[(2-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10811256.png)
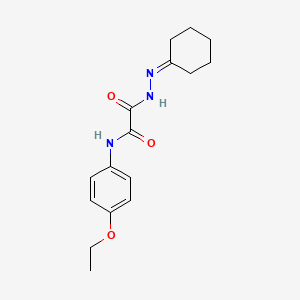
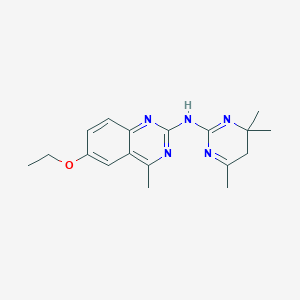
![3-[1-(3-Propoxybenzyl)piperidin-2-yl]pyridine](/img/structure/B10811279.png)
![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B10811282.png)
![N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide](/img/structure/B10811283.png)
